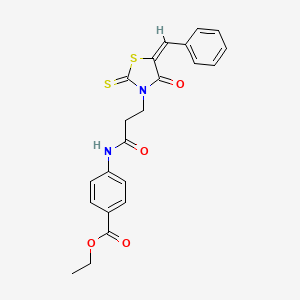

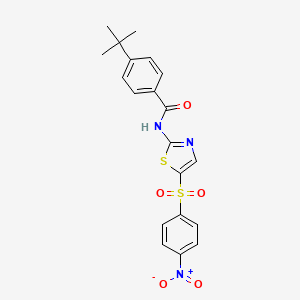

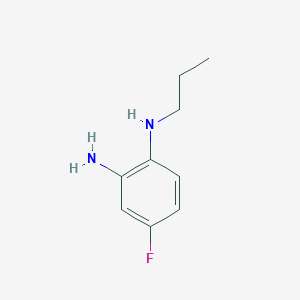

![molecular formula C19H17FN2O3 B2509170 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione CAS No. 895644-62-9](/img/structure/B2509170.png)

1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These derivatives themselves are synthesized through the Vilsmeier-Haack reaction . Another related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, is synthesized through a series of steps starting from 4-chloro-2-fluoroanisole, involving reagents like dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide, leading to various intermediates before the final product is obtained .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution patterns on the core pyrazine structure. For example, the fluorinated analogs of anticonvulsant agents were characterized to determine the influence of fluorine atoms on the phenyl ring .

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives is explored in different contexts. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione is used as a labelling reagent for amino acids in liquid chromatography, reacting with amino functions to form stable adducts . The reaction conditions such as temperature, triethylamine concentration, and reagent ratio are optimized for effective derivatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by the substituents attached to the core structure. For example, the push-pull pyrazine fluorophores exhibit optical absorption and emission properties that are solvent-dependent, indicating intramolecular charge transfer characteristics . The presence of electron-donating groups and π-conjugated systems significantly affects the emission and charge transfer properties of these compounds . Additionally, the antimicrobial activity of Schiff bases derived from pyrazine compounds is evaluated, with some derivatives showing excellent activity .

Scientific Research Applications

Synthesis and Photophysical Properties

Research on pyrazine-based chromophores, including derivatives similar to 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione, has demonstrated significant advancements in understanding their synthesis and photophysical properties. These chromophores exhibit strong emission solvatochromism, indicating their potential in intramolecular charge transfer (ICT) applications. Such properties make them valuable for developing materials with specific optical characteristics (Hoffert et al., 2017).

Antiviral Research

The compound's analogs have been explored for antiviral properties, particularly against the influenza virus. For instance, flutimide and its aromatic analogs, which share a core structure with 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione, have shown promise in inhibiting the cap-dependent endonuclease activity of the influenza A virus. This research points to the potential of such compounds in developing therapeutic agents for influenza treatment (Singh & Tomassini, 2001).

Antioxidant Properties

Another fascinating application is in the synthesis of pyrazolyl-phthalazine-dione derivatives, showcasing the compound's versatility in creating molecules with significant antioxidant activity. These studies reveal how structural modifications, such as the introduction of methoxy and fluorophenyl groups, impact the compound's ability to scavenge free radicals, suggesting its utility in designing novel antioxidants (Simijonović et al., 2018).

Fluorinated Heterocyclic Compounds

The role of fluorinated analogs of 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione in synthesizing heterocyclic compounds has also been documented. The incorporation of fluorine atoms enhances the compounds' physical and chemical properties, making them suitable for various applications, including as intermediates in organic synthesis and potential pharmaceuticals (Shi et al., 1996).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-16-8-6-14(7-9-16)12-21-10-11-22(19(24)18(21)23)13-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVPGNCTAKJXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

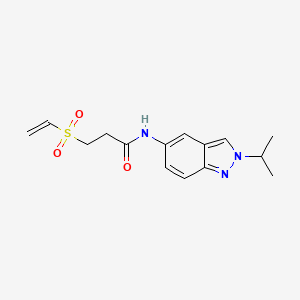

amino}-2-methylpropanoate](/img/structure/B2509090.png)

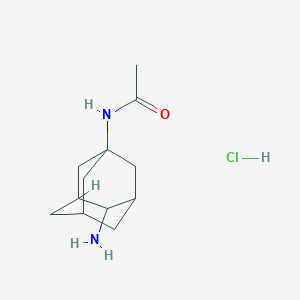

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

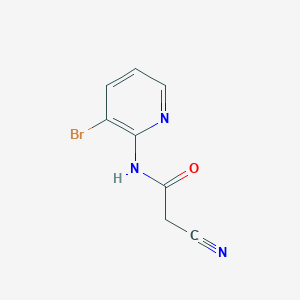

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)